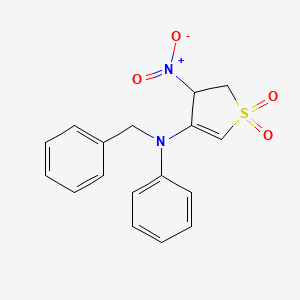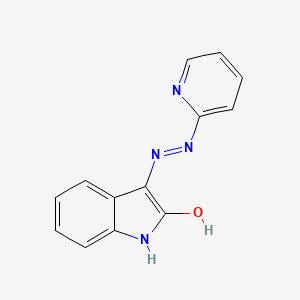![molecular formula C16H13ClN2O7S B5157222 4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl acetate](/img/structure/B5157222.png)
4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied. In
Mécanisme D'action
The mechanism of action of 4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl acetate involves the covalent modification of proteins. This compound reacts with the active site of enzymes, forming a covalent bond with the nucleophilic amino acid residues, such as cysteine, histidine, and serine. This covalent modification can lead to the inhibition or activation of the enzyme, depending on the location and nature of the modification.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl acetate are dependent on the specific enzyme or protein that is targeted. This compound has been shown to inhibit the activity of various proteases, including cathepsin B, caspase-3, and calpain. It has also been shown to inhibit the activity of various kinases, including protein kinase C and c-Jun N-terminal kinase. Additionally, 4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl acetate has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl acetate in lab experiments is its high selectivity for specific enzymes and proteins. This compound can be used to study the function of specific enzymes or proteins in complex biological systems. Additionally, 4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl acetate is a fluorescent probe, which allows for real-time monitoring of enzyme or protein activity.
One of the limitations of using 4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl acetate in lab experiments is its potential toxicity. This compound can react with nucleophilic amino acid residues in proteins, leading to the inhibition of enzyme activity and potentially disrupting cellular processes. Additionally, the covalent modification of proteins by 4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl acetate can be irreversible, which limits the ability to study the dynamic regulation of enzyme activity.
Orientations Futures
There are several future directions for the use of 4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl acetate in scientific research. One potential direction is the development of novel fluorescent probes based on the structure of this compound. These probes could be used to study the function of specific enzymes or proteins in complex biological systems with high selectivity and sensitivity.
Another potential direction is the synthesis of analogs of 4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl acetate with improved selectivity and potency for specific enzymes or proteins. These analogs could be used as tools to study the structure and function of enzymes and proteins in greater detail.
Finally, 4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl acetate could be used as a starting point for the development of novel drugs with potential therapeutic applications. This compound has been shown to induce apoptosis in cancer cells, and analogs with improved potency and selectivity could be developed as anticancer agents. Additionally, 4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl acetate could be used as a tool to study the mechanism of action of existing drugs, leading to the development of more effective therapies.
Méthodes De Synthèse
The synthesis of 4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl acetate has been reported in the literature using different methods. One of the commonly used methods involves the reaction of 4-amino-2-chlorophenol with acetic anhydride, followed by the reaction with 3-nitrobenzenesulfonyl chloride in the presence of a base. This method yields the desired product in good yields, and the purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
The potential applications of 4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl acetate in scientific research are diverse. This compound has been used as a probe to study the structure and function of enzymes, including proteases and kinases. It has also been used as a fluorescent probe to study protein-protein interactions and protein-ligand interactions. Additionally, 4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl acetate has been used as a tool to study the mechanism of action of various drugs, including anticancer drugs and antibiotics.
Propriétés
IUPAC Name |
[4-[acetyl-(3-nitrophenyl)sulfonylamino]-2-chlorophenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O7S/c1-10(20)18(12-6-7-16(15(17)9-12)26-11(2)21)27(24,25)14-5-3-4-13(8-14)19(22)23/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJOZJFUXXTCCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC(=C(C=C1)OC(=O)C)Cl)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[Acetyl-(3-nitrophenyl)sulfonylamino]-2-chlorophenyl] acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine](/img/structure/B5157150.png)
![2-[(2,6-dimethyl-4-morpholinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5157169.png)

![2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5157179.png)


![3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol](/img/structure/B5157193.png)

![ethyl {[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5157202.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B5157214.png)
![1-cycloheptyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5157217.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5157226.png)